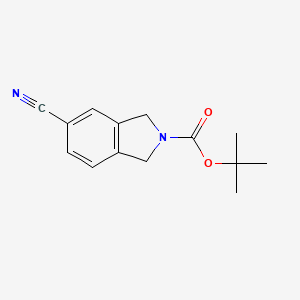

Tert-butyl 5-cyanoisoindoline-2-carboxylate

Overview

Description

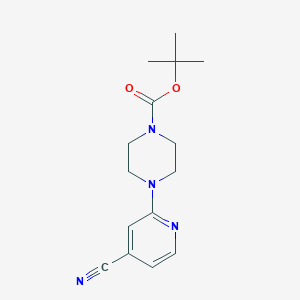

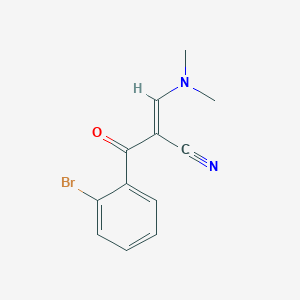

Tert-butyl 5-cyanoisoindoline-2-carboxylate is a chemical compound with the molecular formula C14H16N2O2 . It has a molecular weight of 244.29 .

Molecular Structure Analysis

The InChI code for Tert-butyl 5-cyanoisoindoline-2-carboxylate is 1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,8-9H2,1-3H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis

Tert-butyl 5-cyanoisoindoline-2-carboxylate is stored at room temperature .Scientific Research Applications

Construction of Dihydropyrano[2,3-c]pyrrole Heterocycle

The organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, prepared from Boc-tetramic acid and benzylidenemalononitrile, is disclosed . This could potentially be a related application given the structural similarities.

4. Introduction into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline Systems The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems leads to a series of structurally novel compounds . This could be another potential application of Tert-butyl 5-cyanoisoindoline-2-carboxylate.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that indole derivatives, which include isoindoline compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for Tert-butyl 5-cyanoisoindoline-2-carboxylate.

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences various biological activities . It is plausible that Tert-butyl 5-cyanoisoindoline-2-carboxylate may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that tert-butanol, a related compound, is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested . This suggests that the ADME properties of Tert-butyl 5-cyanoisoindoline-2-carboxylate may be similar.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that Tert-butyl 5-cyanoisoindoline-2-carboxylate may have diverse molecular and cellular effects.

properties

IUPAC Name |

tert-butyl 5-cyano-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXSRJYZPJRWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595323 | |

| Record name | tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-cyanoisoindoline-2-carboxylate | |

CAS RN |

263888-56-8 | |

| Record name | tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)

![2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1342227.png)

![[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B1342231.png)

![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)

![N,N-dimethyl-2-{4-[(methylamino)methyl]phenoxy}ethanamine](/img/structure/B1342238.png)

![Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1342247.png)